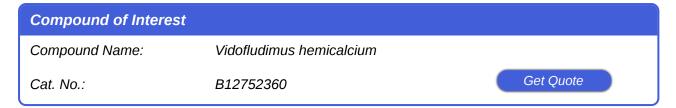


Application Notes and Protocols for Dosing Vidofludimus Hemicalcium in Rodent Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of **Vidofludimus hemicalcium** in rodent models of autoimmune and inflammatory diseases.

Introduction

Vidofludimus hemicalcium is an orally administered small-molecule immunomodulatory drug candidate with a dual mechanism of action. It is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, and an activator of the nuclear receptor-related 1 protein (Nurr1).[1] Inhibition of DHODH selectively targets rapidly proliferating activated lymphocytes, which are crucial drivers of autoimmune diseases, by depleting their pyrimidine supply.[2] The activation of Nurr1 is associated with neuroprotective effects.[1][3] These mechanisms make Vidofludimus hemicalcium a promising therapeutic agent for autoimmune conditions such as multiple sclerosis and inflammatory bowel disease.[1][2]

Data Presentation: Dosing in Rodent Models

The following tables summarize the quantitative data from key rodent studies investigating the efficacy of **Vidofludimus hemicalcium**. It is important to note that the potency of Vidofludimus is reported to be 7.5-fold and 64.4-fold lower for rat and mouse DHODH, respectively, compared to human DHODH.[3][4]



Table 1: **Vidofludimus Hemicalcium** Dosing in Rat Experimental Autoimmune Encephalomyelitis (EAE) Model

Parameter	Details	Reference
Species/Strain	Dark Agouti (DA) Rats	[5]
Model	Experimental Autoimmune Encephalomyelitis (EAE)	[5]
Induction	Subcutaneous immunization with rat spinal cord homogenate	[5]
Drug Form	Vidofludimus (free acid)	[6]
Vehicle	Not specified, referred to as "vehicle"	[4][7]
Route of Admin.	Oral gavage (p.o.)	[4][7]
Dosage	4 mg/kg, 20 mg/kg, 60 mg/kg	[4][7]
Frequency	Once daily	[4][7]
Treatment Start	After onset of clinical signs (score ≥ 1)	[4][7]
Key Findings	Dose-dependent reduction in cumulative disease scores. Statistically significant decrease in disease scores at 20 mg/kg and 60 mg/kg.	[4][7]

Table 2: **Vidofludimus Hemicalcium** Dosing in Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model



Parameter	Details	Reference
Species/Strain	C57BL/6 Mice	[8]
Model	Experimental Autoimmune Encephalomyelitis (EAE)	[8]
Induction	Immunization with MOG35-55 peptide	[8]
Drug Form	Vidofludimus calcium (VidoCa)	[8]
Vehicle	Not specified, referred to as "vehicle"	[8]
Route of Admin.	Oral gavage (p.o.)	[8]
Dosage	30 mg/kg, 150 mg/kg	[8]
Frequency	Once daily	[8]
Treatment Start	5 days post-immunization (d.p.i.)	[8]
Key Findings	Reduced disease severity. Significant reduction in T helper cells, Th17 cells, and GM-CSF-producing Th cells in the CNS at 150 mg/kg.	[8]

Experimental Protocols

Protocol 1: Therapeutic Dosing of Vidofludimus Hemicalcium in a Rat EAE Model

This protocol is based on studies investigating the therapeutic efficacy of Vidofludimus in rats after the onset of EAE symptoms.[4][7]

1. Materials:

Vidofludimus hemicalcium



- Vehicle for suspension (e.g., 0.5% w/v carboxymethylcellulose in water)
- Female Dark Agouti (DA) rats (11-weeks old)[5]
- Rat spinal cord homogenate for immunization
- Complete Freund's Adjuvant (CFA)
- Sterile saline
- Oral gavage needles (16-18 gauge, 2-3 inches long)
- Syringes
- Animal scale
- 2. EAE Induction:
- Prepare an emulsion of rat spinal cord homogenate in CFA.
- Immunize female DA rats subcutaneously at the base of the tail with the emulsion.[5]
- Monitor rats daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness). A standard 0-5 scoring system is typically used.
- 3. Drug Preparation and Administration:
- Prepare a homogenous suspension of Vidofludimus hemicalcium in the chosen vehicle at the desired concentrations (e.g., 4 mg/ml, 20 mg/ml, 60 mg/ml for a 1 ml/kg dosing volume).
- Once a rat develops a clinical score of ≥ 1, randomize it into a treatment or vehicle control group.[4][7]
- Weigh each rat daily to accurately calculate the dosing volume. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.
- Administer the prepared Vidofludimus hemicalcium suspension or vehicle control orally once daily using a gavage needle.[4][7]



- 4. Monitoring and Endpoints:
- Record clinical scores and body weights daily.
- At the end of the study, tissues (e.g., spinal cord, brain) can be collected for histological analysis of inflammation and demyelination, and for analysis of immune cell infiltration.

Protocol 2: Prophylactic Dosing of Vidofludimus Hemicalcium in a Mouse EAE Model

This protocol describes a prophylactic treatment regimen where **Vidofludimus hemicalcium** is administered before the expected onset of clinical signs in a mouse EAE model.[8]

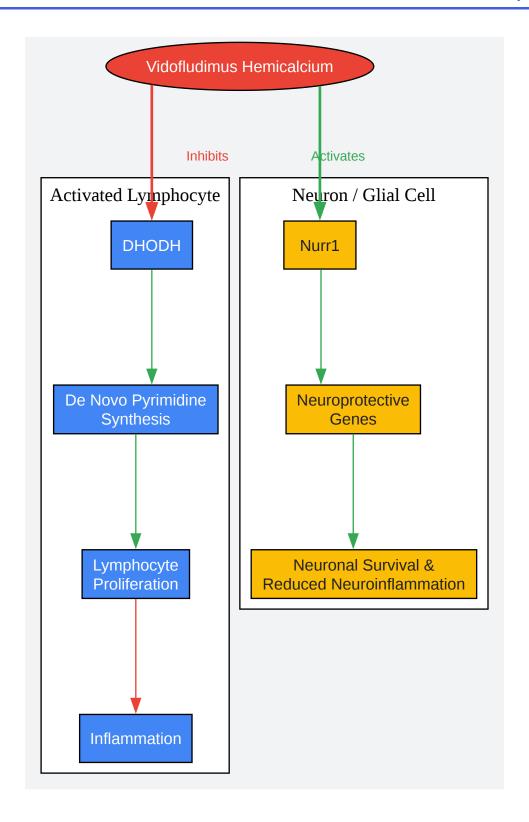
- 1. Materials:
- Vidofludimus hemicalcium
- Vehicle for suspension
- Female C57BL/6 mice (11-weeks old)[8]
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin
- Sterile saline
- Oral gavage needles (18-20 gauge, 1.5 inches long)
- Syringes
- Animal scale
- 2. EAE Induction:
- Prepare an emulsion of MOG35-55 in CFA.



- Immunize female C57BL/6 mice subcutaneously at two sites on the flank.
- Administer pertussis toxin intraperitoneally on the day of immunization and two days later.
- 3. Drug Preparation and Administration:
- Prepare a homogenous suspension of Vidofludimus hemicalcium in the vehicle at the desired concentrations (e.g., 3 mg/ml and 15 mg/ml for a 10 ml/kg dosing volume).
- Begin daily oral gavage administration of Vidofludimus hemicalcium or vehicle control at 5 days post-immunization.[8]
- Weigh each mouse daily to ensure accurate dosing. The maximum recommended oral gavage volume for mice is 10 ml/kg.
- 4. Monitoring and Endpoints:
- Begin daily monitoring for clinical signs of EAE starting from day 7 post-immunization.
- Record clinical scores and body weights daily.
- At the study endpoint (e.g., 25 days post-immunization), collect blood for biomarker analysis (e.g., neurofilament light chain) and central nervous system tissue for flow cytometric analysis of immune cell populations and histological assessment.[8]

Mandatory Visualizations

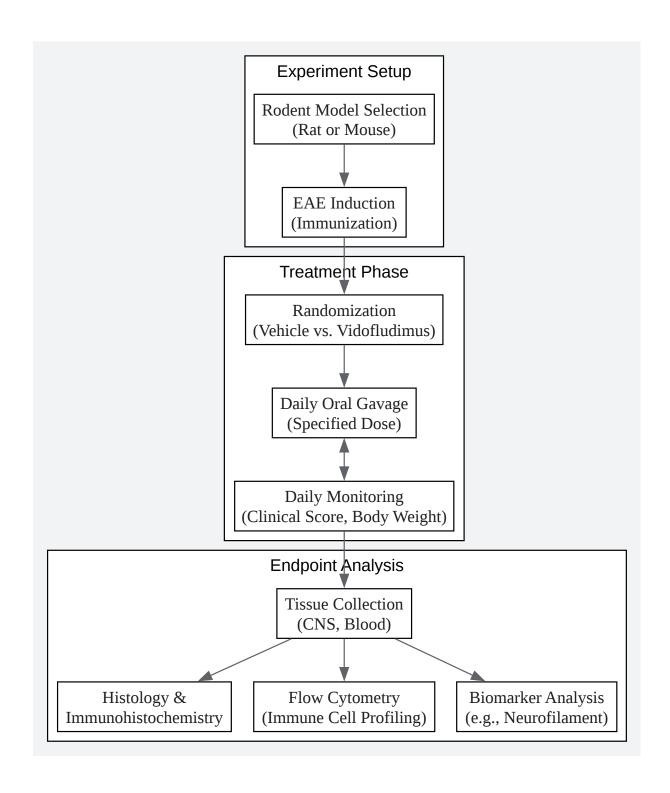




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Caption: Dual mechanism of action of Vidofludimus hemicalcium.





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Caption: General experimental workflow for Vidofludimus rodent studies.



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